molecular formula C10H7N3S B8438862 4-Mercapto-phthalazin-acetonitrile

4-Mercapto-phthalazin-acetonitrile

Cat. No.: B8438862
M. Wt: 201.25 g/mol
InChI Key: AWPPFPSVIDLBST-UHFFFAOYSA-N
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Description

4-Mercapto-phthalazin-acetonitrile is a heterocyclic compound featuring a phthalazine core substituted with a mercapto (-SH) group at the 4-position and an acetonitrile (-CH₂CN) moiety. Its synthesis involves refluxing intermediates with hydrazine hydrate in dioxane, yielding a solid with a melting point of 187–190°C . The mercapto group enhances reactivity, enabling nucleophilic substitution or metal coordination, while the acetonitrile moiety contributes to its versatility in organic transformations.

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(4-sulfanylidene-3H-phthalazin-1-yl)acetonitrile

InChI

InChI=1S/C10H7N3S/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-4H,5H2,(H,13,14)

InChI Key

AWPPFPSVIDLBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=S)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

4-Mercapto-phthalazin-acetonitrile
  • Core structure : Phthalazine (benzene fused to a pyridazine ring).
  • Substituents : Mercapto (-SH) at position 4; acetonitrile (-CH₂CN).
  • Key properties : High thermal stability (m.p. 187–190°C), reactive thiol group for derivatization .
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
  • Core structure : 1,2,4-Triazole (five-membered ring with three nitrogen atoms).
  • Substituents : Mercapto (-SH) at position 5; methyl group at position 4; acetonitrile (-CH₂CN).

Pharmacological and Industrial Relevance

  • This compound: Derivatives like 4-hydrazino-1-phthalazin-acetonitrile are explored for CNS-targeting therapies due to phthalazine’s affinity for neurotransmitter receptors .

Physicochemical Properties

Property This compound 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
Melting Point 187–190°C Not reported
Solubility Likely polar aprotic solvents Enhanced solubility in water due to triazole polarity
Stability Stable under reflux conditions Susceptible to ring-opening in acidic/basic environments

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